molecular formula C15H16N2O B2442733 N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide CAS No. 2411267-00-8

N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide

Cat. No. B2442733
CAS RN: 2411267-00-8
M. Wt: 240.306
InChI Key: MMJVFTZVLHNNPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide is a chemical compound that belongs to the class of indole derivatives. It is a synthetic compound that has been widely used in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI), which means that it inhibits the reuptake of serotonin by neurons. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can have a variety of effects on neuronal activity.
Biochemical and Physiological Effects:
N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the concentration of serotonin in the synaptic cleft, which can lead to an increase in neuronal activity. It has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to increase the concentration of serotonin in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide in lab experiments is that it is a selective serotonin reuptake inhibitor, which means that it can be used to study the effects of serotonin on neuronal activity. However, one limitation of using N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are many future directions for research involving N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide. One possible direction is to study its effects on other neurotransmitters, such as dopamine and norepinephrine. Another possible direction is to study its effects on different types of neurons, such as inhibitory neurons. Additionally, further research is needed to fully understand its mechanism of action and to develop more selective and potent compounds that can be used in scientific research.

Synthesis Methods

The synthesis of N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide involves the reaction of ethyl 4-bromobutyrate with sodium ethoxide to produce ethyl 4-ethoxybutyrate. This intermediate is then reacted with indole-4-carboxaldehyde to produce N-ethyl-N-(indol-4-ylmethyl)but-2-enamide. Finally, this compound is converted to N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide by the addition of propargyl bromide and triethylamine.

Scientific Research Applications

N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide has been widely used in scientific research, particularly in the field of neuroscience. It has been used to study the effects of serotonin on neuronal activity, as well as the role of serotonin in the regulation of mood and behavior. It has also been used to study the effects of other neurotransmitters, such as dopamine and norepinephrine, on neuronal activity.

properties

IUPAC Name

N-ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-3-6-15(18)17(4-2)11-12-7-5-8-14-13(12)9-10-16-14/h5,7-10,16H,4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJVFTZVLHNNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C2C=CNC2=CC=C1)C(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-(1H-indol-4-ylmethyl)but-2-ynamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.